![molecular formula C7H12ClNO2 B6176120 rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 2679950-06-0](/img/no-structure.png)

rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

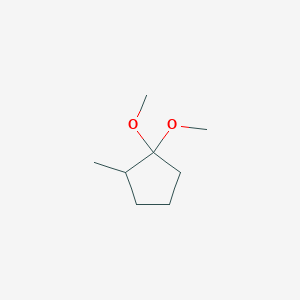

Rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (Rac-ABCH) is a cyclic amino acid that has been studied for its potential uses in medicinal chemistry and biochemistry. Rac-ABCH is a synthetic amino acid that is structurally related to L-proline, but has a bicyclic ring system. It is a chiral molecule, meaning it has two distinct stereoisomers, and has been used in a variety of applications in the scientific research field.

Scientific Research Applications

Rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including the synthesis of new pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of new therapeutic agents. rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has also been used in the study of peptide synthesis, as well as in the development of peptide-based drugs. In addition, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has been used in the study of carbohydrate metabolism, and in the study of the structure and function of proteins.

Mechanism of Action

Rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is believed to act as a prodrug, meaning it is converted in the body to an active form that can interact with receptors and enzymes. rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is believed to be converted to its active form by the enzyme cyclooxygenase-2 (COX-2). Once in its active form, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is believed to interact with a variety of receptors, including G-protein coupled receptors (GPCRs), tyrosine kinase receptors (TKRs), and nuclear hormone receptors (NHRs).

Biochemical and Physiological Effects

rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has been studied for its potential effects on a variety of biochemical and physiological processes. In animal studies, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has been shown to have anti-cancer effects, as well as effects on the cardiovascular system and the immune system.

Advantages and Limitations for Lab Experiments

Rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable molecule, and is easily synthesized from L-proline. In addition, it is a chiral molecule, meaning it has two distinct stereoisomers, which can be useful for studying the effects of different stereoisomers on biochemical and physiological processes. However, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a relatively new molecule, and there is limited information available on its effects in laboratory experiments.

Future Directions

There are several potential future directions for the use of rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride in scientific research. One potential direction is the development of new pharmaceuticals based on rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride. Another potential direction is the development of new therapeutic agents based on rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride. Additionally, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride could be studied for its potential effects on the cardiovascular system, the immune system, and other physiological processes. Finally, rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride could be studied for its potential use in peptide synthesis, and for its potential use in the development of peptide-based drugs.

Synthesis Methods

Rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can be synthesized from L-proline using a two-step process. The first step involves the reaction of L-proline with a base such as pyridine, followed by the addition of an acid such as hydrochloric acid. This reaction results in the formation of the bicyclic structure of rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride. The second step involves the reaction of the bicyclic structure with a reagent such as thionyl chloride, which results in the formation of the hydrochloride salt of rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Chloroacetic acid", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form cis-4-cyclopentene-1,2-dicarboxylic acid", "Step 2: Esterification of cis-4-cyclopentene-1,2-dicarboxylic acid with methylamine to form cis-4-cyclopentene-1,2-dicarboxylic acid methylamide", "Step 3: Hydrolysis of cis-4-cyclopentene-1,2-dicarboxylic acid methylamide with sodium hydroxide to form cis-4-cyclopentene-1,2-dicarboxylic acid", "Step 4: Conversion of cis-4-cyclopentene-1,2-dicarboxylic acid to trans-4-cyclopentene-1,2-dicarboxylic acid by treatment with hydrochloric acid and ethanol", "Step 5: Reduction of trans-4-cyclopentene-1,2-dicarboxylic acid with sodium borohydride to form trans-4-cyclopentene-1,2-diol", "Step 6: Protection of trans-4-cyclopentene-1,2-diol with chloroacetic acid to form trans-4-(chloroacetyloxy)cyclopentene-1,2-diol", "Step 7: Reduction of trans-4-(chloroacetyloxy)cyclopentene-1,2-diol with sodium borohydride to form trans-4-(hydroxyacetyloxy)cyclopentene-1,2-diol", "Step 8: Conversion of trans-4-(hydroxyacetyloxy)cyclopentene-1,2-diol to trans-4-(aminoacetyloxy)cyclopentene-1,2-diol by treatment with methylamine and acetic acid", "Step 9: Hydrolysis of trans-4-(aminoacetyloxy)cyclopentene-1,2-diol with sodium hydroxide to form rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid", "Step 10: Formation of rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride by treatment with hydrochloric acid gas and diethyl ether" ] } | |

CAS RN |

2679950-06-0 |

Product Name |

rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |

Molecular Formula |

C7H12ClNO2 |

Molecular Weight |

177.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.